Isolongifolene

Description

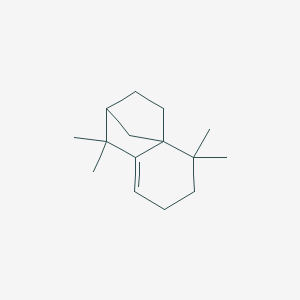

Structure

2D Structure

Properties

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044518 | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-66-6, 17015-38-2 | |

| Record name | (-)-Isolongifolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolongifolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolongifolene, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLONGIFOLENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of isolongifolene

An In-depth Technical Guide to Isolongifolene

Introduction

This compound is a tricyclic sesquiterpene, a class of naturally occurring organic compounds.[] It is an isomer of longifolene, from which it is often synthesized.[2] Found in organisms such as Alpinia latilabris and Daucus carota, this compound and its derivatives are significant in various industries, primarily for their characteristic woody and amber fragrances.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological relevance of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is a 15-carbon molecule characterized by a complex, bridged tricyclic skeleton.[][3] Its chemical identity is precisely defined by its systematic IUPAC name, which elucidates the specific arrangement and stereochemistry of its atoms.

-

IUPAC Name : (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0¹˒⁶]undec-5-ene[3]

-

Synonyms : (-)-Isolongifolene, iso-Longifolene[]

-

Molecular Formula : C₁₅H₂₄[3]

-

Molecular Weight : 204.35 g/mol [3]

-

CAS Number : 1135-66-6[3]

The stereochemistry of this compound is a critical aspect of its identity, and the specific enantiomer (-)-isolongifolene is often the subject of study and commercial use.[5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior and applications, from its use as a fragrance to its role as a chemical intermediate. Quantitative data for (-)-isolongifolene are summarized below.

| Property | Value | Reference |

| Appearance | Colorless or light yellow liquid | [][4] |

| Boiling Point | 255-256 °C | [6] |

| Density | 0.930 g/mL at 20 °C | [6] |

| Refractive Index | n20/D 1.499 | [][6] |

| Flash Point | 49 °C | [6] |

| Water Solubility | 59.998 µg/L at 25 °C | [6] |

| Storage Temperature | 2-8 °C | [6][7] |

| Odor Profile | Woody, dusty, amber incense | [7][8] |

Experimental Protocols

The primary route to obtaining this compound is through the acid-catalyzed isomerization of longifolene, a more abundant natural sesquiterpene found in turpentine oil.[2][9] Modern methods favor solid acid catalysts for their efficiency, reusability, and eco-friendliness over traditional mineral acids.[2]

Synthesis of this compound via Isomerization of Longifolene

This protocol describes a representative lab-scale synthesis using a solid acid catalyst, based on procedures developed for green chemistry applications.[10][11]

Objective: To convert longifolene to this compound with high conversion and selectivity.

Materials and Equipment:

-

Longifolene (reactant, e.g., 2 g)

-

Solid acid catalyst (e.g., nano-crystalline sulfated zirconia, 0.2 g)[10][11]

-

Two-necked round-bottom flask

-

Oil bath with temperature controller and magnetic stirrer

-

Condenser and circulator

-

Muffle furnace for catalyst activation

-

Syringe for sample extraction

-

Gas chromatography (GC) system with an appropriate column (e.g., HP-5) for analysis[11]

-

Filtration apparatus

Methodology:

-

Catalyst Activation: Pre-activate the sulfated zirconia catalyst in a muffle furnace at 450°C for 2 hours prior to use.[11]

-

Reaction Setup: Place 2 g of longifolene into a two-necked round-bottom flask. Equip the flask with a condenser and place it in an oil bath with magnetic stirring.[11]

-

Initiation of Reaction: Slowly raise the temperature of the oil bath to the desired reaction temperature (e.g., 120°C to 180°C).[10][11]

-

Catalyst Addition: Once the target temperature is reached, add 0.2 g of the pre-activated catalyst to the reactant.[11]

-

Monitoring: Allow the reaction to proceed for a period of 0.5 to 6 hours.[10] Periodically, withdraw samples using a syringe for analysis.

-

Analysis: Analyze the withdrawn samples by gas chromatography to determine the percent conversion of longifolene and the selectivity for this compound.[11] High conversion (>90%) and selectivity (~100%) are achievable under optimal conditions.[2][10]

-

Product Isolation: Upon completion, cool the reaction mixture. Separate the solid catalyst from the liquid product by filtration. The catalyst can be washed, dried, and reused.[10] The liquid product is high-purity this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound from longifolene.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Applications

While primarily valued in the fragrance industry, this compound and its derivatives exhibit notable biological activities and applications.[4][8]

-

Insect Repellent: this compound is a precursor for (-)-isolongifolenone, a potent insect repellent that has shown greater efficacy against mosquitoes and ticks than the synthetic repellent DEET in some lab assays.[5][7][12][13]

-

Neuroprotection: Studies have indicated that this compound can attenuate rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in neuroblastoma cells, suggesting neuroprotective properties.[][14] This effect is mediated through the regulation of the PI3K/AKT/GSK-3β signaling pathway.[][14]

-

Antifungal Activity: Novel diacylhydrazine compounds derived from longifolene (which involves this compound as an intermediate) have been synthesized and shown to exhibit significant in vitro antifungal activity against various plant pathogens.[15]

-

Fragrance and Cosmetics: Due to its woody and amber scent, this compound is widely used as a fragrance ingredient in cosmetics, detergents, soaps, and personal care products.[4][8]

-

Chiral Ligand Core: Hydrogenated (-)-isolongifolenone has been utilized as a core structure to prepare a chiral ligand for the estrogen receptor, which could have applications in regulating fertility and treating breast cancer.[8][12]

References

- 2. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 3. This compound | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. foreverest.net [foreverest.net]

- 5. (−)-Isolongifolene ≥98.0% (sum of enantiomers, GC) | 1135-66-6 [sigmaaldrich.com]

- 6. Cas 1135-66-6,this compound | lookchem [lookchem.com]

- 7. This compound | 1135-66-6 [chemicalbook.com]

- 8. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]

- 11. Catalytic process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Isolongifolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a valuable compound in the fragrance and pharmaceutical industries. Its biosynthesis is a fascinating process that involves a combination of enzymatic catalysis and chemical rearrangement. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, from its fundamental precursors to the final isomeric product. It details the enzymatic steps, reaction mechanisms, and relevant quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key analytical and biochemical procedures, and visualizes the core pathways and workflows using logical diagrams.

Introduction to this compound Biosynthesis

The biosynthesis of this compound is not a direct enzymatic conversion from a linear precursor. Instead, it is a two-stage process:

-

Enzymatic Synthesis of Longifolene: The universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), is cyclized by the enzyme longifolene synthase to produce the primary product, longifolene.

-

Isomerization to this compound: Longifolene then undergoes an acid-catalyzed rearrangement of its carbon skeleton to form the more stable isomer, this compound. While this is readily achieved chemically, a specific enzyme for this isomerization has not been characterized.

This guide will first detail the upstream pathways that generate FPP, followed by an in-depth look at the enzymatic synthesis of longifolene and its subsequent conversion to this compound.

Upstream Pathways: Synthesis of Farnesyl Pyrophosphate (FPP)

All terpenoids, including this compound, are derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants and microorganisms, two primary pathways are responsible for the synthesis of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][2][3]

-

The Mevalonate (MVA) Pathway: Typically occurring in the cytosol of plants, this pathway begins with acetyl-CoA.[1][3]

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids of plants and in many bacteria, this pathway starts from pyruvate and glyceraldehyde-3-phosphate.[1][2][3]

IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the direct precursor for all sesquiterpenes.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isolongifolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomeric product derived from longifolene.[1] It is a naturally occurring compound found in the essential oils of various plants, including pine cones and Japanese cedar. With its characteristic woody and amber fragrance, this compound is extensively utilized in the perfumery and fragrance industry.[2][3] Beyond its aromatic applications, this compound and its derivatives have garnered interest for their biological activities, including insect repellent and tyrosinase inhibitory effects, making them promising candidates for further investigation in drug development and agrochemical research.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2][4] |

| Molecular Weight | 204.35 g/mol | [2][4] |

| CAS Number | 1135-66-6 | [2][4] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 255-256 °C | [5][6] |

| Density | 0.930 g/mL at 20 °C | [5][6] |

| Refractive Index | n20/D 1.499 | [5][6] |

| Flash Point | 49 °C (closed cup) | [1][5] |

| Solubility | Slightly soluble in water (59.998 µg/L at 25°C) | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [4] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [4] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 204. Key fragments at m/z 161, 175, 133, 39. | [4] |

| IR Spectroscopy | Data available from FTIR spectra. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its further study and application.

Protocol 1: Isomerization of Longifolene to this compound using a Solid Acid Catalyst

This protocol describes a single-step, solvent-free synthesis of this compound from longifolene using a reusable solid acid catalyst.[1]

Materials:

-

Longifolene

-

Solid acid catalyst (e.g., nano-crystalline sulfated zirconia)[7]

-

Ethyl acetate (for washing)

-

Round-bottom flask equipped with a magnetic stirrer and condenser

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Activate the solid acid catalyst by heating it in a furnace. For nano-crystalline sulfated zirconia, pre-activation at 450°C for 2 hours is recommended.[7]

-

In a two-necked round bottom flask, place the longifolene.[7]

-

Add the activated catalyst to the longifolene. A reactant to catalyst ratio in the range of 2-10 weight percent is suggested.[5]

-

Heat the reaction mixture to a temperature in the range of 120 to 200°C with continuous stirring. The reaction progress can be monitored by gas chromatography (GC).[7]

-

After the reaction is complete (typically >90% conversion with 100% selectivity is achievable), cool the mixture to room temperature.[7]

-

Separate the catalyst from the product by filtration.[7]

-

Wash the catalyst with ethyl acetate to remove any adhering organic material. The catalyst can be dried and calcined for reuse.[5]

-

The filtrate, containing the crude this compound, can be purified by distillation.

Protocol 2: Oxidation of this compound to Isolongifolenone

This protocol details the allylic oxidation of this compound to produce isolongifolenone, a compound with noted insect repellent properties.[2]

Materials:

-

This compound

-

tert-Butyl hydroperoxide (TBHP)

-

Copper (Cu) catalyst

-

tert-Butyl alcohol (TBA) as solvent

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

In a reaction vessel, dissolve this compound in tert-butyl alcohol.[2]

-

Add the copper catalyst to the solution. A mass fraction of 3% Cu based on the mass of this compound is optimal.[2]

-

Add tert-butyl hydroperoxide to the mixture. A mole ratio of TBHP to this compound of 3.5:1 is recommended.[2]

-

Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with stirring.[2]

-

After the reaction is complete, the product, isolongifolenone, can be isolated and purified using standard techniques such as column chromatography.

Protocol 3: Epoxidation of this compound

This protocol outlines the epoxidation of the double bond in this compound.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Formic acid

-

Reaction flask with a stirrer and thermometer

Procedure:

-

In a reaction flask, charge this compound and formic acid.[8]

-

While agitating the mixture, add hydrogen peroxide (e.g., 50% solution) at a controlled temperature, typically between 44-49°C.[8]

-

After the addition is complete, continue stirring the mixture at the same temperature for several hours to ensure complete reaction.[8]

-

The resulting this compound epoxide can be worked up by washing the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid, followed by drying and solvent removal.

Chemical Pathways and Logical Relationships

The chemical transformations of this compound are central to its utility. The following diagram illustrates the key synthesis and reaction pathways.

Caption: Synthesis and key reactions of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated several biological activities that are of interest to researchers in drug development and related fields.

-

Insect Repellent: Isolongifolenone, a direct oxidation product of this compound, has been shown to be an effective repellent against mosquitoes and ticks, with some studies suggesting its efficacy is comparable to or even greater than DEET.[9] The exact mechanism of action is not fully elucidated but is thought to involve interactions with the olfactory receptors of the insects.

-

Tyrosinase Inhibition: this compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] The mechanism of inhibition is likely related to the binding of the compound to the active site of the enzyme, potentially chelating the copper ions essential for its catalytic activity.[10][11] This property suggests potential applications in cosmetology for skin lightening and in the food industry to prevent enzymatic browning.

-

Neuroprotective Effects: Recent studies have indicated that this compound may possess neuroprotective properties. In a rat model of Parkinson's disease, this compound was found to mitigate dopamine depletion and motor deficits through its anti-oxidative and anti-apoptotic effects.[12] This opens up avenues for investigating this compound as a potential therapeutic agent for neurodegenerative diseases.

Conclusion

This compound is a versatile sesquiterpene with a well-established role in the fragrance industry and emerging potential in pharmaceutical and agrochemical applications. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and modification. The elucidation of its biological activities, particularly its insect repellent and neuroprotective effects, warrants further investigation to unlock its full therapeutic and commercial potential. The information presented herein serves as a valuable resource for scientists and researchers dedicated to exploring the multifaceted nature of this intriguing natural product.

References

- 1. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]

- 8. US3718698A - this compound processes and product - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound mitigates rotenone-induced dopamine depletion and motor deficits through anti-oxidative and anti-apoptotic effects in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Isomeric Forms of Isolongifolene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the isomeric forms of isolongifolene, a significant sesquiterpene in the fields of fragrance chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the synthesis, properties, and biological activities of these isomers.

Introduction to this compound and its Isomers

This compound (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon that is primarily known as a key isomerization product of longifolene.[1] Longifolene itself is a major constituent of Indian turpentine oil, derived from the chir pine (Pinus longifolia).[2] The economic value of longifolene is significantly enhanced by its conversion to this compound and its derivatives, which are highly prized in the perfumery industry for their characteristic woody and amber notes.[2][3]

Beyond its use in fragrances, this compound and its isomers have garnered interest for their potential biological activities. These include applications as insect repellents and as chiral synthons for creating ligands for biological targets like the estrogen receptor.[3] The biological effects of these compounds are often stereospecific, making a thorough understanding of their isomeric forms crucial for targeted research and development.

The primary isomeric forms of this compound discussed in this guide are its enantiomers, (+)- and (-)-isolongifolene, and a structurally distinct isomer, allothis compound. This guide will delve into the synthesis, physicochemical properties, and known biological activities of these key isomers.

Physicochemical and Spectroscopic Properties

The distinct isomeric forms of this compound can be characterized by their unique physicochemical and spectroscopic properties. A summary of available quantitative data is presented below for comparative analysis.

| Property | (-)-Isolongifolene | Isolongifolanone (a derivative) | Allothis compound Ketone (a derivative) |

| Molecular Formula | C₁₅H₂₄[4] | C₁₅H₂₄O[5] | C₁₄H₂₂O |

| Molecular Weight | 204.35 g/mol [4] | 220.4 g/mol [5] | - |

| Boiling Point | 255-256 °C[6] | 286 °C[5] | 95-108 °C at 0.8 mmHg[7] |

| Density | 0.930 g/mL at 20 °C[6] | - | - |

| Refractive Index | n20/D 1.499[6] | - | - |

| Optical Rotation | [α]20/D -138±2°, c = 1% in ethanol | - | - |

| Flash Point | 49 °C[6] | - | - |

| Vapor Pressure | 0.014 mmHg at 25 °C (estimated)[3] | 0.0013 hPa[5] | - |

Spectroscopic Data for (-)-Isolongifolene:

-

IR Spectroscopy: A key feature is the gem-dimethyl absorption at 1370 cm⁻¹.[8]

-

Mass Spectrometry (GC-MS): In electron impact mode (70 eV), prominent peaks are observed at m/z 161 (99.99%), 175 (61.50%), 133 (41.70%), 39 (41.70%), and 204 (31.60%).[4]

Synthesis and Experimental Protocols

The primary route to this compound is through the acid-catalyzed rearrangement of longifolene. Various catalysts and conditions have been explored to optimize this isomerization, aiming for high conversion and selectivity.

General Isomerization of Longifolene to this compound

The fundamental mechanism involves the generation of a carbonium ion at the double bond of longifolene upon reaction with acid sites, which then undergoes rearrangement to the more stable this compound structure.[2]

Caption: Acid-catalyzed isomerization of longifolene.

A variety of acid catalysts have been employed for this transformation, including:

-

Boric acid[9]

-

Boron trifluoride etherate[2]

-

Acid-treated silica gel[2]

-

Amberlyst-15[2]

-

Montmorillonite clay K10[2]

-

Nanocrystalline sulfated zirconia[2]

Experimental Protocol: Isomerization using an Ion Exchange Resin

This protocol describes the synthesis of this compound from longifolene using a strong acid cation exchange resin, Indion-140.[8]

Materials:

-

Longifolene

-

Acetic Anhydride

-

Indion-140 resin

-

Sodium bicarbonate solution

Equipment:

-

1 L two-necked round-bottom flask

-

Thermometer

-

Fractionating column

-

Oil bath with thermostat

-

Magnetic stirrer

Procedure:

-

Charge the reaction flask with 306 g (1.5 moles) of longifolene, 204 g (2 moles) of acetic anhydride, and 15.3 g (3% of total feed) of Indion-140 resin.[8]

-

Adjust the initial pressure to 150 mmHg.[8]

-

Begin magnetic stirring and gradually raise the temperature of the oil bath to maintain a reaction temperature of 80-90 °C.[8]

-

Continuously fractionate out the acetic acid formed during the reaction, using a reflux ratio of 20:1.[8]

-

Gradually reduce the system pressure from 150 mmHg to 25 mmHg over the course of the reaction, maintaining a steady reflux at the specified pot temperature.[8]

-

Continue the reaction for up to 25 hours.[8]

-

Monitor the reaction progress by periodically withdrawing an aliquot of the reaction mixture, washing it to neutrality with sodium bicarbonate solution, and analyzing by gas chromatography.[8]

-

Upon completion, the reaction mixture contains this compound, which can be further purified by fractional distillation.[8] A purified sample can contain up to 94.30% this compound.[8]

Synthesis of Allothis compound

A notable rearrangement of longifolene can also lead to the formation of a unique tricyclic isomer known as allothis compound.[7] This discovery has expanded the landscape of longifolene-derived compounds.

Biological Activities and Potential Applications

The isomeric forms of this compound exhibit a range of biological activities, which are often dependent on their specific stereochemistry. This stereoselectivity is a critical consideration in drug development and other applications.[10]

Insect Repellent Activity

(-)-Isolongifolene is a precursor for the synthesis of (-)-isolongifolenone, which has been identified as a potent insect repellent.[11] This highlights the potential for developing natural product-based insect control agents.

Fragrance Industry

This compound and its derivatives are widely used in the fragrance industry due to their desirable woody, amber, and sometimes floral or incense-like odors.[3][12] They are incorporated into a variety of consumer products, including perfumes, detergents, soaps, and cosmetics.[3]

Potential as a Chiral Ligand

Hydrogenated this compound has been utilized as a bridged core structure for the preparation of chiral ligands for the estrogen receptor.[3] This suggests potential applications in regulating fertility, treating breast cancer, and in hormone replacement therapy.[3] The development of isomerically pure compounds is essential for such targeted therapeutic approaches.[13]

Tyrosinase Inhibition

This compound has been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[3] This property could be exploited in cosmetic or pharmaceutical preparations for skin lightening or treating hyperpigmentation disorders.

The diverse biological activities of this compound isomers underscore the importance of further research into their specific mechanisms of action and structure-activity relationships.[14][15]

Experimental Workflows for Analysis and Application Development

The following diagram illustrates a typical workflow for the investigation of this compound isomers, from synthesis to the evaluation of biological activity.

Caption: A generalized workflow for isomer research.

Conclusion

The isomeric forms of this compound represent a versatile class of sesquiterpenes with significant commercial and scientific interest. The ability to synthesize specific isomers from the readily available precursor, longifolene, opens up numerous avenues for research and development in perfumery, agriculture, and medicine. A detailed understanding of the synthesis, properties, and biological activities of each isomer is paramount for harnessing their full potential. This guide provides a foundational resource for scientists and researchers working in these dynamic fields. Further investigations into the precise mechanisms of action of these isomers are warranted to unlock new applications and innovations.

References

- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]

- 3. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]

- 4. This compound | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolongifolanone | Givaudan [givaudan.com]

- 6. Cas 1135-66-6,this compound | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. patents.justia.com [patents.justia.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. (−)-Isolongifolene ≥98.0% (sum of enantiomers, GC) | 1135-66-6 [sigmaaldrich.com]

- 12. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]

- 15. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Isolongifolene: A Technical Guide to its Origins and Putative Roles in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene, is a recognized component in the fragrance and flavor industries and is noted for its potential as a natural insecticide.[1] While its commercial applications are well-documented, its specific functions within plant metabolism remain an area of active investigation. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthetic origins from its precursor, longifolene, and its inferred roles in plant defense and chemical communication. This document provides a framework for researchers by detailing hypothetical signaling pathways, presenting quantitative data on related compounds to serve as a proxy, and outlining established experimental protocols for the analysis of sesquiterpenes.

Biosynthesis of this compound: An Indirect Pathway

Current scientific literature indicates that this compound is primarily formed through the acid-catalyzed rearrangement of its isomer, longifolene.[2][3] A direct enzymatic synthesis of this compound in plants has not yet been definitively identified. The biosynthesis of longifolene, however, is well-characterized and originates from the ubiquitous precursor, farnesyl diphosphate (FPP), through a cationic polycyclization cascade.[4]

The enzyme responsible for the initial cyclization of FPP is longifolene synthase.[5] This enzyme catalyzes a complex series of reactions to form the characteristic tricyclic structure of longifolene.

Putative Roles of this compound in Plant Metabolism

While direct experimental evidence for the specific roles of this compound is limited, its chemical nature as a sesquiterpene volatile organic compound (VOC) allows for informed hypotheses based on the well-documented functions of similar molecules in plant biology.

Plant Defense

Secondary metabolites, particularly terpenes, are central to plant defense mechanisms against herbivores and pathogens.[6][7] this compound's reported insecticidal properties suggest a direct role in deterring insect feeding.[1] Like other terpenes, it may act as an antifeedant, a toxin, or a disruptor of insect hormone function.

Herbivore or pathogen attack triggers a complex signaling cascade within the plant, often involving phytohormones like jasmonic acid (JA) and salicylic acid (SA).[8][9] This signaling upregulates the biosynthesis of defense compounds, including terpenes. It is plausible that the production of longifolene, and subsequently this compound, is elevated under biotic stress conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoprene Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Longifolene synthase - Wikipedia [en.wikipedia.org]

- 6. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of Isolongifolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomer of longifolene. It is primarily utilized in the fragrance and perfumery industries for its characteristic woody and amber notes.[1] The thermal stability of fragrance ingredients like this compound is a critical parameter, influencing their application in various consumer products that may be subjected to elevated temperatures during manufacturing or use. This technical guide provides a comprehensive overview of the thermal stability of this compound, including methodologies for its evaluation and potential degradation pathways. While specific experimental data on the thermal decomposition of pure this compound is limited in publicly available literature, this guide extrapolates from the known thermal behavior of other sesquiterpenes and outlines the experimental protocols necessary for a thorough investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molar Mass | 204.35 g/mol | [2] |

| Boiling Point | 254-256 °C (for Longifolene) | [2] |

| Density | 0.928 g/cm³ (for Longifolene) | [2] |

Note: Some physical properties are listed for its precursor, longifolene, due to the limited availability of data for pure this compound.

Thermal Stability Analysis of Sesquiterpenes

The thermal stability of sesquiterpenes, including this compound, can be systematically evaluated using a suite of thermoanalytical techniques. These methods provide quantitative data on mass loss as a function of temperature, phase transitions, and the identity of degradation products.

Data Presentation: Comparative Thermal Properties of Sesquiterpenes

To provide a context for the expected thermal behavior of this compound, the following table summarizes the vaporization enthalpies and boiling points of several other sesquiterpene hydrocarbons. These values are indicative of the volatility and intermolecular forces within this class of compounds, which in turn relate to their thermal stability.

| Sesquiterpene | Vaporization Enthalpy (ΔHvap) at 298.15 K (kJ/mol) | Boiling Point (°C) |

| β-Patchoulene | 64.5 ± 1.5 | 257.2 |

| Cycloseychellene | 65.2 ± 1.6 | 258.9 |

| α-Guaiene | 65.8 ± 1.5 | 260.4 |

| Seychellene | 66.5 ± 1.6 | 262.2 |

| α-Patchoulene | 67.2 ± 1.5 | 263.9 |

| α-Bulnesene | 67.9 ± 1.5 | 265.7 |

| β-Elemene | 61.9 ± 1.4 | 251.5 |

| E-β-Caryophyllene | 63.8 ± 1.4 | 256.0 |

Data compiled from a correlation gas chromatographic study of sesquiterpene hydrocarbons in patchouli oil.[3]

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the degradation profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

The instrument is tared to zero to account for the weight of the sample pan.

-

-

Thermal Program:

-

Dynamic TGA: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]

-

Isothermal TGA: The sample is rapidly heated to a specific temperature and held at that temperature for a defined period to observe mass loss over time.[6]

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the steepest mass loss slope. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct degradation steps.[7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions such as melting, boiling, and glass transitions.

Objective: To identify and characterize any phase transitions of this compound upon heating.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 250, Mettler Toledo DSC 3+).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected boiling point at a controlled heating rate (e.g., 10 °C/min).[9] The sample is then cooled back to the starting temperature. A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent melting and boiling, while exothermic peaks can indicate crystallization or decomposition. The peak area is proportional to the enthalpy change of the transition.[10]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical structures of the thermal degradation products of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).

Methodology:

-

Sample Preparation: A small amount of this compound (microgram to milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer furnace and heated to a specific temperature (e.g., 500-900 °C) for a short duration in an inert atmosphere (helium).[11][12]

-

GC Separation: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C).[13]

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.[14]

Visualization of Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Hypothetical Thermal Degradation Pathway of this compound

Based on the known thermal degradation of other terpenes, which often involves rearrangements, dehydrogenations, and fragmentation, a hypothetical degradation pathway for this compound can be proposed. High temperatures would likely induce homolytic cleavage of C-C bonds, leading to the formation of radical intermediates. These intermediates can then undergo a series of reactions to form smaller, more volatile compounds.

Caption: A proposed thermal degradation pathway for this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Longifolene - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. irispublishers.com [irispublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jyx.jyu.fi [jyx.jyu.fi]

- 12. pub.h-brs.de [pub.h-brs.de]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isolongifolene from Longifolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene, is a key isomer of longifolene and a valuable compound in the fragrance, food, and pharmaceutical industries due to its characteristic woody amber odor.[1] It also serves as a precursor for the synthesis of other commercially important molecules, including the potent insect repellent (-)-isolongifolenone.[2] The synthesis of this compound is primarily achieved through the acid-catalyzed isomerization of longifolene.[3] This document provides detailed application notes and protocols for various synthetic methods, with a focus on both traditional and modern, environmentally friendly approaches.

Synthetic Pathways Overview

The core transformation from longifolene to this compound is a rearrangement reaction catalyzed by an acid. The mechanism involves the protonation of the exocyclic double bond in longifolene to form a carbocation intermediate, which then undergoes a skeletal rearrangement to the more stable this compound structure.

Historically, this isomerization was performed using corrosive mineral acids like sulfuric acid in a multi-step process, which generated significant chemical waste.[4][5] Modern synthetic strategies have shifted towards heterogeneous catalysis using solid acids. These methods offer significant advantages, including being single-step, solvent-free, and employing eco-friendly, separable, and reusable catalysts.[1][6]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of this compound from longifolene, allowing for easy comparison of their efficiency and reaction conditions.

| Catalyst Type | Catalyst | Longifolene Conversion (%) | This compound Selectivity (%) | Temperature (°C) | Reaction Time (h) | Reference |

| Homogeneous Acid | Sulfuric Acid / Acetic Acid in Dioxane | ~66% (Yield) | Not specified (by-products formed) | 22-52 | 70 | [7] |

| Boron Trifluoride Etherate | Not specified | Not specified | ~100 | Not specified | [4] | |

| Bromoacetic Acid | Not specified | Not specified | Not specified | Not specified | [5] | |

| Heterogeneous Solid Acid | Nanocrystalline Sulfated Zirconia | >90 | 100 | 200 | 2 | [7] |

| Montmorillonite Clay K10 | >90 | 100 | 120 | Not specified | [8] | |

| Ion Exchange Resin (Amberlyst-15) | 95 (Yield) | Not specified | 95 | 36 | [5] | |

| Ion Exchange Resin (Indion 140) | Not specified | 94.30% (in purified sample) | 80-90 | 25 | [8] | |

| Ion Exchange Resin (D113) in Glacial Acetic Acid | Not specified | Not specified | 50-80 | 6-10 | [9] | |

| CSIR-CSMCRI Solid Acid Catalyst | 90-95 | ~100 | Not specified | Not specified | [1] |

Experimental Protocols

Protocol 1: Heterogeneous Catalysis using Nanocrystalline Sulfated Zirconia (Solvent-Free)

This protocol is based on a green, single-step synthesis that offers high conversion and selectivity with a reusable catalyst.[7]

Materials:

-

Longifolene (substrate)

-

Nanocrystalline sulfated zirconia (catalyst), pre-activated at 450°C for 2 hours

-

Two-necked round-bottom flask

-

Oil bath with temperature controller

-

Magnetic stirrer

-

Condenser

-

Syringe for sampling

-

Gas chromatograph (GC) with an appropriate column (e.g., HP-5) for analysis

Procedure:

-

Place 2 g of longifolene into the two-necked round-bottom flask.

-

Set up the flask in an oil bath equipped with a magnetic stirrer and condenser.

-

Slowly raise the temperature of the oil bath to 200°C.

-

Once the temperature is stable, add 0.2 g of the pre-activated nanocrystalline sulfated zirconia catalyst to the flask.

-

Maintain the reaction at 200°C with continuous stirring.

-

Monitor the reaction progress by withdrawing small aliquots with a syringe at regular intervals and analyzing them by gas chromatography.

-

The reaction is expected to reach approximately 90% conversion of longifolene with 100% selectivity to this compound after 2 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the solid catalyst from the liquid product by filtration. The product can be further purified if necessary, though this method yields high purity.

-

The recovered catalyst can be washed (e.g., with ethyl acetate), dried in an oven at 110°C, and calcined at 550°C for regeneration and reuse.[7]

Protocol 2: Homogeneous Catalysis using Sulfuric and Acetic Acid

This protocol represents a more traditional, though less environmentally friendly, method.[7]

Materials:

-

Longifolene

-

Glacial acetic acid

-

50% Sulfuric acid

-

Dioxane

-

Petroleum ether

-

Ammonium sulfate

-

Reaction vessel with stirring capability

-

Water bath

Procedure:

-

Dissolve 200 g of longifolene in 500 mL of glacial acetic acid and 475 mL of dioxane in a suitable reaction vessel.

-

Add 40 mL of 50% sulfuric acid to the mixture.

-

Stir the mixture at 22-24°C for 60 hours.

-

After the initial stirring period, warm the mixture to 52°C for 10 hours.

-

Pour the reaction mixture into 600 mL of water.

-

Treat the aqueous layer with ammonium sulfate and then extract three times with 50 mL of petroleum ether.

-

Combine the organic extracts, wash with water, and then dry the solution to evaporate the solvent.

-

The resulting product contains approximately 66% this compound along with other by-products such as sesquiterpene alcohols.[5][7] Further purification by distillation is required.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis of this compound from longifolene, from reaction setup to product analysis and catalyst recycling.

References

- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. (-)-Isolongifolene = 98.0 GC sum of enantiomers 1135-66-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]

- 5. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. CN104151128A - Preparation method of this compound - Google Patents [patents.google.com]

Application Notes: Analytical Techniques for the Identification of Isolongifolene

Introduction

Isolongifolene is a tricyclic sesquiterpene hydrocarbon, an isomer of the naturally occurring longifolene. It is a significant compound in the fragrance and flavor industries and a common target in synthetic organic chemistry. Accurate and reliable identification of this compound in complex mixtures, such as essential oils or reaction products, is crucial for quality control, research, and development. These application notes provide detailed protocols for the identification and characterization of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and provides structural information through mass spectral fragmentation patterns, making it ideal for the analysis of sesquiterpenes like this compound.

Quantitative Data Summary: GC-MS

The identification of this compound by GC-MS is based on its retention time relative to other components and its characteristic mass spectrum. The molecular weight of this compound (C₁₅H₂₄) is 204.35 g/mol .

| Parameter | Value/Description | Reference |

| Retention Time (RT) | 15.63 min (Typical, varies with conditions) | [1] |

| Molecular Ion [M]⁺ | m/z 204 (Relative Intensity: 31.60%) | [2] |

Table 1: Key Electron Ionization (EI) Mass Fragments for this compound. The table below lists the most significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of this compound. The base peak is at m/z 161.[2]

| m/z | Relative Intensity (%) | Putative Fragment |

| 161 | 99.99 | [M - C₃H₇]⁺ |

| 175 | 61.50 | [M - C₂H₅]⁺ |

| 133 | 41.70 | [C₁₀H₁₃]⁺ |

| 204 | 31.60 | [C₁₅H₂₄]⁺ (Molecular Ion) |

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the GC-MS analysis of this compound, suitable for samples like essential oils or reaction mixtures.

1. Sample Preparation:

-

Dilute the sample (e.g., essential oil, reaction product) in a volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 100-1000 µg/mL.

-

Vortex the solution to ensure homogeneity.

-

If solid particles are present, filter the sample through a 0.45 µm syringe filter into a clean GC vial.

2. Instrumentation (Example Parameters):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: HP-5ms (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 240 °C.

-

Hold: Maintain 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometer Settings:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 35-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its expected retention time.

-

Compare the acquired mass spectrum of the peak with a reference spectrum from a spectral library (e.g., NIST, Wiley).

-

Confirm the presence of the characteristic molecular ion (m/z 204) and key fragment ions (m/z 161, 175, 133) as listed in Table 1.

Visualization: GC-MS Workflow

Caption: Workflow for this compound Identification by GC-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive identification.

Quantitative Data Summary: NMR

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 2: ¹H NMR Chemical Shifts and Assignments for this compound (in CDCl₃).

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 5.15 | d |

| H-8 | 2.15 | m |

| H-1, H-9, H-10 | 1.30-1.90 | m |

| H-3, H-4 | 1.30-1.90 | m |

| Me-12 | 1.00 | s |

| Me-13 | 0.90 | s |

| Me-14 | 0.90 | s |

| Me-15 | 0.90 | s |

Table 3: ¹³C NMR Chemical Shifts and Assignments for this compound (in CDCl₃).

| Carbon Position | Chemical Shift (δ, ppm) |

| C-6 (C=) | 150.3 |

| C-5 (=CH) | 115.6 |

| C-7 (C) | 54.4 |

| C-11 (C) | 48.7 |

| C-1 (CH) | 46.9 |

| C-8 (CH) | 45.2 |

| C-2 (C) | 36.9 |

| C-10 (CH₂) | 35.8 |

| C-9 (CH₂) | 32.3 |

| C-4 (CH₂) | 31.8 |

| C-14 (CH₃) | 31.5 |

| C-15 (CH₃) | 26.6 |

| C-3 (CH₂) | 25.5 |

| C-13 (CH₃) | 25.0 |

| C-12 (CH₃) | 24.3 |

(Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation from literature sources.)

Experimental Protocol: NMR Analysis

This protocol describes the preparation and analysis of a sample for 1D NMR spectroscopy. For complete structural assignment, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended.

1. Sample Preparation:

-

Ensure the sample of this compound is pure or has been isolated (e.g., by preparative GC or column chromatography).

-

Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference standard.

-

Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to dissolve the sample completely.

2. Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K (25 °C).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

3. Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the TMS peak at 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H spectrum.

-

Compare the observed chemical shifts in both ¹H and ¹³C spectra to the reference data provided in Tables 2 and 3 to confirm the structure of this compound.

Visualization: NMR Workflow

Caption: Workflow for this compound Identification by NMR.

References

Application Note: Quantitative Analysis of Isolongifolene using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant compound in the fragrance industry and a common component of various essential oils. Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and research in natural product chemistry and drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring high sensitivity and specificity.

Introduction

This compound (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a structural isomer of longifolene, often found in pine resins and various essential oils. Its characteristic woody and ambergris-like scent makes it a valuable ingredient in perfumery. Beyond its aromatic properties, this compound and its derivatives are also explored for potential pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound from complex mixtures. The high chromatographic resolution of GC combined with the sensitive and specific detection of MS allows for accurate quantification and structural elucidation. This document provides a comprehensive protocol for the GC-MS analysis of this compound, intended for researchers and professionals in relevant fields.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for the preparation of this compound samples for GC-MS analysis.

Materials:

-

This compound standard (≥95% purity)

-

Volatile organic solvent (e.g., hexane, ethyl acetate, or acetone of analytical grade)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Autosampler vials (2 mL) with caps

Protocol:

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 10 mg of this compound standard.

-

Dissolve the standard in a 10 mL volumetric flask with the chosen solvent.

-

Ensure the standard is completely dissolved by vortexing.

-

-

Calibration Standards Preparation:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

-

Use the same solvent for all dilutions to maintain matrix consistency.

-

-

Sample Preparation:

-

For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

-

If the sample is in a complex matrix (e.g., essential oil), a preliminary clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

-

For volatile analysis in complex matrices like wine, headspace solid-phase microextraction (HS-SPME) can be employed.

-

Filter the final solution using a 0.22 µm syringe filter into a GC-MS autosampler vial.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS).

GC Conditions:

| Parameter | Value |

|---|---|

| Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

MS Conditions:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-400 amu |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

| Transfer Line Temperature | 250 °C |

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. In one study, a purified sample of this compound showed a purity of 94.30%.

Table 1: Key Quantitative Parameters for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | |

| Retention Time (RT) | ~15.63 min | |

| Quantifier Ion (m/z) | 161 | |

| Qualifier Ions (m/z) | 204, 175, 133 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate approach for the quantification of this compound. The protocol for sample preparation, instrumental conditions, and data analysis can be readily implemented in a laboratory setting. This method is suitable for a wide range of applications, from quality control in the fragrance industry to research and development of new pharmaceutical products containing this sesquiterpene. Adherence to the described protocols will ensure high-quality data for the confident quantification of this compound.

Application Notes and Protocols: Isolongifolene in the Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene, a tricyclic sesquiterpene derived from the isomerization of longifolene, is a cornerstone of the fragrance industry, prized for its unique woody and amber scent profile.[1][2] This versatile molecule serves not only as a fragrance ingredient in its own right but also as a crucial precursor for the synthesis of several derivatives with diverse and valuable olfactory properties. These compounds find widespread application in fine fragrances, personal care products, cosmetics, and household goods, where they impart depth, warmth, and complexity to scent compositions.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the use of this compound and its derivatives in the fragrance industry.

Olfactory Profile and Applications

This compound and its key derivatives offer a range of woody and amber notes that are highly sought after by perfumers. The primary compounds of interest and their olfactory characteristics are summarized below.

Table 1: Olfactory Profile and Applications of this compound and Key Derivatives

| Compound | CAS Number | Olfactory Description | Typical Applications | Recommended Usage Level (in fragrance concentrate) |

| This compound | 1135-66-6 | Woody, amber, with an incense-like character.[1][3] | Fine fragrances, cosmetics, soaps, detergents, deodorants.[1][3] | Up to 4.0%[3] |

| Isolongifolanone (Piconia) | 23787-90-8 | Fresh, woody, dry, and diffusive with a rich amber quality. Possesses aspects of patchouli and vetiver.[4] | Woody and tobacco-aromatic flavorings, fine fragrances, personal care products.[4] | Up to 15%[5] |

| Isolongifolenyl Acetate | 61931-82-6 | Strong cedar-vetiver odor, reminiscent of cedryl and vetiveryl acetates. | Fine fragrances, particularly with floral or citrus-woody character. | Not specified in retrieved results. |

| Isolongifolenyl Ethers | Proprietary | Varies; can introduce non-woody, musk-like characteristics.[6] | Fine fragrances, aiming for unique musk or other non-woody scent profiles.[6] | Not specified in retrieved results. |

Experimental Protocols

Protocol 1: Synthesis of Isolongifolanone from this compound

This protocol describes a common method for the synthesis of isolongifolanone, a key fragrance derivative of this compound, via allylic oxidation.

Materials:

-

This compound (purity ≥ 85%)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Copper (Cu) powder or copper catalyst

-

tert-Butyl alcohol (TBA)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene or other suitable organic solvent

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge the this compound and tert-butyl alcohol (TBA) in a 1:1 mass ratio.

-

Catalyst Addition: Add the copper catalyst to the flask. The mass of the catalyst should be approximately 3% of the mass of the this compound.

-

Initiation of Reaction: Heat the mixture to 80°C with continuous stirring.

-

Addition of Oxidant: Slowly add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture. The molar ratio of TBHP to this compound should be approximately 3.5:1. Maintain the reaction temperature at 80°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80°C for 12 hours. The progress of the reaction can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like toluene and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure isolongifolanone.

Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a fragrance mixture.

Equipment:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Appropriate GC column for terpene analysis (e.g., DB-5, DB-WAX).

-

Humidifier for the ODP air supply.

-

Data acquisition system for both FID and sensory data.

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Prepare a solution of the fragrance material (e.g., this compound or its derivatives) in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

-

GC-FID/O Setup:

-

Install the appropriate GC column and set the GC oven temperature program. A typical program for sesquiterpenes might start at 50°C and ramp up to 250°C.

-

The column effluent is split between the FID and the ODP. A split ratio of 1:1 is common.

-

The transfer line to the ODP should be heated to prevent condensation of the analytes.

-

Humidified air is mixed with the effluent at the ODP to prevent the nasal passages of the panelist from drying out.

-

-

Sensory Evaluation:

-

A trained panelist sits at the ODP and sniffs the effluent as the chromatogram runs.

-

The panelist records the time at which an odor is detected, describes the character of the odor (e.g., "woody," "amber," "earthy"), and rates its intensity on a predefined scale (e.g., a 5-point scale from no odor to very strong odor).

-

This process is typically repeated with multiple panelists to ensure the reproducibility of the results.

-

-

Data Analysis:

-

The sensory data (retention time, odor descriptor, and intensity) is correlated with the peaks in the FID chromatogram.

-

By comparing the retention times with those of known standards and analyzing the mass spectra (if a mass spectrometer is also used), the odor-active compounds can be identified.

-

Protocol 3: Stability Testing of a Fragrance in a Consumer Product Base

This protocol outlines a general procedure for assessing the stability of a fragrance ingredient like this compound in a cosmetic or household product.

Materials:

-

Fragrance oil containing this compound.

-

Unfragranced product base (e.g., lotion, shampoo, detergent).

-

Packaging identical to the final product packaging.

-

Control samples (unfragranced base and fragranced base in inert glass containers).

-

Environmental chambers capable of maintaining constant temperature and humidity, and a UV light cabinet.

Procedure:

-